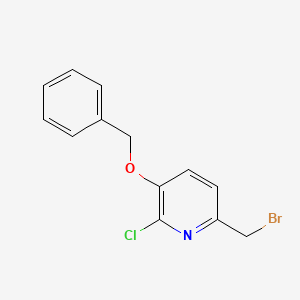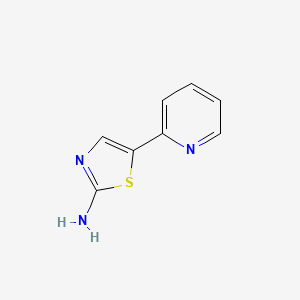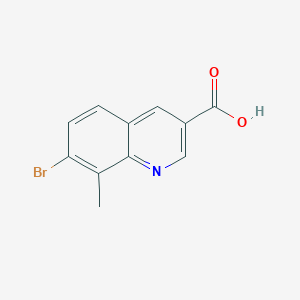
7-Bromo-8-methylquinoline-3-carboxylic acid
Vue d'ensemble
Description
“7-Bromo-8-methylquinoline-3-carboxylic acid” is a unique chemical compound with the empirical formula C11H8BrNO2 . It has a molecular weight of 266.09 and is typically found in solid form . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The InChI code for “7-Bromo-8-methylquinoline-3-carboxylic acid” is 1S/C11H8BrNO2/c1-6-9(12)3-2-7-4-8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15) . This indicates the presence of a bromine atom, a methyl group, and a carboxylic acid group attached to a quinoline core .Physical And Chemical Properties Analysis
“7-Bromo-8-methylquinoline-3-carboxylic acid” is a solid compound . It has a molecular weight of 266.09 and an empirical formula of C11H8BrNO2 .Applications De Recherche Scientifique
Synthesis of Brominated Hydroxyquinolines
A study by Fedoryak and Dore (2002) highlighted the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline. This compound demonstrated greater single photon quantum efficiency compared to other caging groups and showed potential for multiphoton-induced photolysis in vivo due to its increased solubility and low fluorescence, making it useful for biological applications (Fedoryak & Dore, 2002).
Photodegradation Studies
Research on the photodegradation of quinolinecarboxylic herbicides, including derivatives similar to 7-Bromo-8-methylquinoline-3-carboxylic acid, has been conducted by Pinna and Pusino (2012). They explored the degradation of these compounds in aqueous solutions under various irradiation conditions, revealing insights into the environmental fate of such chemicals (Pinna & Pusino, 2012).
Antibacterial Activity
Miyamoto et al. (1990) synthesized a series of substituted 4-oxoquinoline-3-carboxylic acids, including derivatives of 7-Bromo-8-methylquinoline-3-carboxylic acid, and tested them for antibacterial activity. Their findings suggest that certain derivatives exhibit potent antibacterial activity against a range of gram-positive and gram-negative bacteria (Miyamoto et al., 1990).
Synthesis and Anticancer Activity
Gaber et al. (2021) focused on synthesizing new derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and assessed their anticancer effects against the breast cancer MCF-7 cell line. Their research underscores the importance of 7-Bromo-8-methylquinoline-3-carboxylic acid as a precursor in creating compounds with significant anticancer potential (Gaber et al., 2021).
Safety and Hazards
Mécanisme D'action
The mechanism of action of quinoline-based compounds generally involves interaction with cellular targets, leading to modifications in biochemical pathways and resulting in various cellular effects . The specific targets and pathways involved can vary greatly depending on the specific quinoline compound and its functional groups .
The pharmacokinetics of quinoline compounds, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound and its physicochemical properties . Factors such as solubility, stability, and permeability can influence the bioavailability of the compound .
The action of quinoline compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . These factors can affect the stability of the compound, its interaction with targets, and its overall efficacy .
Propriétés
IUPAC Name |
7-bromo-8-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6-9(12)3-2-7-4-8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMNIAXJORZCRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC(=CN=C12)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670992 | |
| Record name | 7-Bromo-8-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-8-methylquinoline-3-carboxylic acid | |
CAS RN |
1189107-65-0 | |
| Record name | 7-Bromo-8-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1189107-65-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide](/img/structure/B1440088.png)
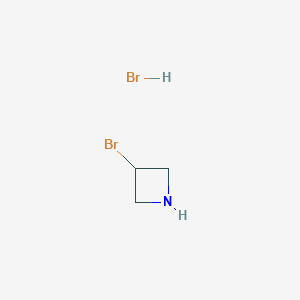


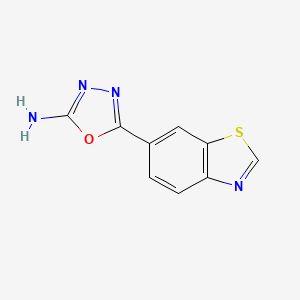

![2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}carbamate](/img/structure/B1440101.png)
![tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1440102.png)
